REACTION_CXSMILES
|
Cl.[O:2]1CCO[CH:3]1[CH2:7][CH:8]([C:10]1[N:15]=[CH:14][C:13]([F:16])=[CH:12][N:11]=1)[CH3:9].C(=O)([O-])O.[Na+]>O1CCCC1>[F:16][C:13]1[CH:14]=[N:15][C:10]([CH:8]([CH3:9])[CH2:7][CH:3]=[O:2])=[N:11][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-[2-(1,3-dioxolan-2-yl)-1-methylethyl]-5-fluoropyrimidine
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)CC(C)C1=NC=C(C=N1)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto a Chemelute carrtridge
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC(=NC1)C(CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |